molecular formula C5H6N2O2S B13762416 2-Methyl-3-oxo-2,3-dihydro-1,2-thiazole-5-carboxamide CAS No. 62020-65-9

2-Methyl-3-oxo-2,3-dihydro-1,2-thiazole-5-carboxamide

Cat. No.: B13762416
CAS No.: 62020-65-9
M. Wt: 158.18 g/mol
InChI Key: CKSIARBARMTFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-oxo-2,3-dihydro-1,2-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds such as antimicrobial, antiviral, and antitumor agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-2,3-dihydro-1,2-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-2,3-dihydro-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-Methyl-3-oxo-2,3-dihydro-1,2-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-2,3-dihydro-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-oxo-2,3-dihydro-1,2-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

62020-65-9

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2-methyl-3-oxo-1,2-thiazole-5-carboxamide

InChI

InChI=1S/C5H6N2O2S/c1-7-4(8)2-3(10-7)5(6)9/h2H,1H3,(H2,6,9)

InChI Key

CKSIARBARMTFBV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(S1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.